molecular formula C10H5N3O2 B1265671 (3-Nitrobenzylidene)malononitrile CAS No. 2826-32-6

(3-Nitrobenzylidene)malononitrile

Cat. No. B1265671
CAS RN: 2826-32-6
M. Wt: 199.17 g/mol
InChI Key: UQMJZLGIKHAOQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3-Nitrobenzylidene)malononitrile and its derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with 2-(1-phenylethylidene)- and 2-(1-phenylpropylidene)malononitriles under mild conditions leads to the formation of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, showcasing a rare [1,5] sigmatropic shift of the nitro group (Korotaev, Barkov, & Sosnovskikh, 2013). Another study highlights the general and transition-metal-free synthesis of carbazol-4-amine derivatives through a reaction of 3-nitroindoles with alkylidene malononitriles, demonstrating the compound's role in constructing the carbazol-4-amine motif (Cao et al., 2018).

Molecular Structure Analysis

The molecular structure of (3-Nitrobenzylidene)malononitrile derivatives has been extensively studied, with X-ray diffraction analysis providing insight into their crystal structures. Research on N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine revealed their structural characteristics and suggested their potential nonlinear optical (NLO) behavior due to nonzero microscopic first hyperpolarizabilities (Karakas et al., 2005).

Chemical Reactions and Properties

(3-Nitrobenzylidene)malononitrile undergoes various chemical reactions, leading to the synthesis of novel compounds. For instance, reactions between nitrostyrenes and excess malononitrile have been utilized for the synthesis of 3-aryl-2,6-dicyano-5-methylanilines, suggesting a mechanism involving the formation of aromatic products (Adib et al., 2010).

Physical Properties Analysis

The physical properties of (3-Nitrobenzylidene)malononitrile derivatives, such as solvatochromic behavior and transparency in the visible region, are crucial for their application in various fields. The study on N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine showcases these properties and their relevance to NLO applications (Karakas et al., 2005).

Chemical Properties Analysis

The chemical properties of (3-Nitrobenzylidene)malononitrile derivatives, such as their reactivity and the formation of complex molecules through reactions with other compounds, are integral to their application in synthetic chemistry. The formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines highlights the compound's versatility in synthetic applications (Johnston et al., 1987).

Scientific Research Applications

Biochemistry

Pharmaceutical Industries

Benzylidene malononitrile, a related compound, finds applications in pharmaceutical industries . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .

Pharmacology

In pharmacology, benzylidene malononitrile is used . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .

Specialty Chemicals

Benzylidene malononitrile is used in the production of specialty chemicals . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .

Knoevenagel Condensation

This compound is used in the Knoevenagel condensation of benzaldehyde with malononitrile to give benzylidene malononitrile . The process is green and the apparent activation energy was 10.01 kcal/mol .

Fluorescence-Based Assay

Benzylidene malononitrile finds applications in fluorescence-based assays to determine methane . This application is particularly useful in environmental science and biochemistry .

Perfumery

Benzylidene malononitrile is used in the perfumery industry . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .

Biotech

In the field of biotechnology, benzylidene malononitrile is used . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .

Magnetic Cored Amino Group Terminated Dendrimer

This compound is used in the synthesis of magnetic cored amino group terminated dendrimer (Fe 3 O 4 @SiO 2 @PAMAM-G 2) through covalent bonding . This catalyst was characterized by FT-IR, XRD, FE-SEM, TEM, and TGA detection methods .

Monodisperse Carbon Nanotube-Based NiCu Nanohybrids

This compound is used in the synthesis of monodisperse carbon nanotube-based NiCu nanohybrids . These nanohybrids were prepared for the Knoevenagel condensation of aryl and aliphatic aldehydes . The synthesis of these nanohybrids was carried out by the ultrasonic hydroxide assisted reduction method .

Anticancer, Antifungal, Antibacterial Applications

Benzylidene malononitrile derivatives have attracted many scientists’ attention because of some unique properties such as anticancer, antifungal, antibacterial .

Increasing Cell Resistance

Benzylidene malononitrile derivatives are used to increase cell resistance in the case of oxidative stress .

Prostaglandin Biosynthesis

In prostaglandin biosynthesis, benzylidene malononitrile derivatives are used .

Design of Photoconductive Cells

Benzylidene malononitrile derivatives are used in the design of photoconductive cells .

Inhibition/Activation of Certain Enzymes

Benzylidene malononitrile derivatives are used in the inhibition/activation of certain enzymes .

Safety And Hazards

“(3-Nitrobenzylidene)malononitrile” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of “(3-Nitrobenzylidene)malononitrile” research could involve exploring its applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane . Additionally, the development of more efficient and green synthesis methods could be a focus .

properties

IUPAC Name

2-[(3-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-9(7-12)4-8-2-1-3-10(5-8)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJZLGIKHAOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182511
Record name Malononitrile, (m-nitrobenzylidene)-
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Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitrobenzylidene)malononitrile

CAS RN

2826-32-6
Record name 3-Nitrobenzylidenemalononitrile
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Record name (3-Nitrobenzylidene)malononitrile
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Record name (3-Nitrobenzylidene)malononitrile
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Record name Malononitrile, (m-nitrobenzylidene)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
H Kiyani, M Sadat Jalali - Combinatorial Chemistry & High …, 2016 - ingentaconnect.com
The N,N-dimethylbenzylamine (DMBA), as an efficient and commercially available organocatalyst was employed for the one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives …
Number of citations: 16 www.ingentaconnect.com
GRN Jones, MS Israel - Nature, 1970 - nature.com
… When 3-nitrobenzylidene malononitrile (0-19 and 0,57 mmole/kg) was injected into ten animals, all died, mostly between 6 and 22 h of injection. Gasping was observed in most cascs; at …
Number of citations: 45 www.nature.com
JBM de Resende Filho, GP Pires… - Catalysis Letters, 2017 - Springer
A new magnetic nanoparticle supported-catalyst was developed for the Knoevenagel condensation between malononitrile and several aldehydes. The Fe 3 O 4 @SiO 2 -3N (where 3N …
Number of citations: 44 link.springer.com
N Noroozi Pesyan, M Rezaee - Monatshefte für Chemie-Chemical Monthly, 2014 - Springer
A solvent-free, one-pot process for the preparation of pentasubstituted 3-arylcyclopropane-1,1,2,2-tetracarbonitriles in the presence of solid sodium ethoxide by milling was achieved. …
Number of citations: 8 link.springer.com
AA Raza, S Ravi, SS Tajudeen, AKI Sheriff - Reactive and Functional …, 2021 - Elsevier
Trifunctional covalent triazine and carbonyl based polymer with acid-base and metal active sites (CTCP-SO 3 H-EDA/Pd) was synthesized by a multistep friedel-crafts reaction, post-…
Number of citations: 3 www.sciencedirect.com
HL Carvalho, AL Amorim, IF Araújo, BLB Marino… - Virtual …, 2018 - static.sites.sbq.org.br
Mosquitoes of the genus Aedes are responsible for dengue, yellow fever, chikungunya and Zika. Although important advances have emerged in the development of alternative methods …
Number of citations: 2 static.sites.sbq.org.br
MMH Bhuiyan, MI Hossain, MA Alam… - Chemistry Journal, 2012 - academia.edu
Organic reactions under solvent-free conditions (Tanaka et al, 2000 & Knochel, 1999) have increasingly attracted chemists’ interests, particularly from the viewpoint of green chemistry (…
Number of citations: 40 www.academia.edu
SA Swelam, ΜEA Zaki, AB El-Gazzar - Heterocyclic Communications, 2003 - degruyter.com
Cyclocondensation of (5) with different reagents gave 6-oxa-l, 3, 3a-5-tetraazabenzo [a] cyclopenta [h] anthracene derivatives (6, 7, 9a-f) and 2-(4-fluorophenyl)-14-(4-nitrophenyl)-4H-…
Number of citations: 6 www.degruyter.com
K Kumari, P Choudhary, D Sharma… - Industrial & …, 2022 - ACS Publications
Design and development of sustainable metal-free heterogeneous catalysts for organic transformation reactions is a challenging task. In this work, an amine-functionalized graphitic …
Number of citations: 22 pubs.acs.org
F Hajizadeh, B Maleki, FM Zonoz, A Amiri - Journal of the Iranian Chemical …, 2021 - Springer
In this paper, the synthesis of magnetic cored amino group terminated dendrimer (Fe 3 O 4 @SiO 2 @PAMAM-G 2 ) through covalent bonding was described. This catalyst was …
Number of citations: 26 link.springer.com

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